molecular formula C21H17ClN2O B3945442 3-(4-Chloro-3-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one

3-(4-Chloro-3-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one

Cat. No.: B3945442
M. Wt: 348.8 g/mol
InChI Key: GBOBRTWJRJQALR-UHFFFAOYSA-N
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Description

The compound “3-(4-chloro-3-methylphenyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, containing a benzene ring fused to a quinazoline ring . They are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core, substituted with a 4-chloro-3-methylphenyl group at the 3-position and a phenyl group at the 2-position. Detailed structural analysis would require experimental data such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactivity of this compound would depend on the electronic and steric effects of the substituents.

Safety and Hazards

Like many organic compounds, this compound could potentially be harmful if ingested, inhaled, or comes into contact with the skin or eyes . It might also pose environmental hazards due to its potential toxicity and persistence .

Future Directions

Quinazolinones are a promising class of compounds for drug development due to their wide range of biological activities . Future research could involve the synthesis and testing of variously substituted quinazolinones, including this compound, to explore their potential as therapeutic agents.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c1-14-13-16(11-12-18(14)22)24-20(15-7-3-2-4-8-15)23-19-10-6-5-9-17(19)21(24)25/h2-13,20,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOBRTWJRJQALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chloro-3-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one
Reactant of Route 2
3-(4-Chloro-3-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one
Reactant of Route 3
3-(4-Chloro-3-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one
Reactant of Route 4
3-(4-Chloro-3-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one
Reactant of Route 5
3-(4-Chloro-3-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one
Reactant of Route 6
3-(4-Chloro-3-methylphenyl)-2-phenyl-1,2-dihydroquinazolin-4-one

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